molecular formula C10H10BNO2 B13146456 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile

Cat. No.: B13146456
M. Wt: 187.00 g/mol
InChI Key: HCKXQLAFFRDJEG-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure that combines a boronic acid moiety with a cyclic hemiester.

Chemical Reactions Analysis

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile involves its interaction with specific molecular targets, such as leucyl-tRNA synthetase. This interaction inhibits the enzyme’s activity, thereby preventing the synthesis of essential proteins in mycobacteria . The compound’s boron moiety plays a crucial role in its binding affinity and specificity .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanenitrile

InChI

InChI=1S/C10H10BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5,7H2

InChI Key

HCKXQLAFFRDJEG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC#N)O

Origin of Product

United States

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